Lipophilicity Advantage: Phenethyl Sorbate vs. Ethyl, Methyl, and Isopropyl Sorbates
Phenethyl hexa-2,4-dienoate exhibits a computed XLogP3 of 3.8, substantially higher than the values reported for its closest sorbate ester analogs [1]. Ethyl sorbate LogP ranges from 1.68 to 2.39 (depending on data source), methyl sorbate LogP is approximately 1.86–1.91, and isopropyl sorbate LogP is estimated at 2.07–2.74 [2][3]. The quantified difference of +1.4 to +2.1 LogP units translates to a >25‑fold increase in octanol/water partition coefficient, predicting significantly enhanced membrane permeability and potential for intracellular target engagement [4].
| Evidence Dimension | Octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | Ethyl sorbate LogP = 1.68–2.39; Methyl sorbate LogP ≈ 1.86–1.91; Isopropyl sorbate LogP ≈ 2.07–2.74 |
| Quantified Difference | ΔLogP = +1.4 to +2.1 (≥25‑fold partition difference) |
| Conditions | Computed values (XLogP3 for phenethyl sorbate; ACD/LogP or experimental LogP for comparators) |
Why This Matters
Higher lipophilicity can determine whether a preservative preferentially partitions into microbial membranes or remains in the aqueous phase, directly influencing minimum inhibitory concentrations (MICs).
- [1] PubChem. XLogP3 = 3.8 for phenethyl hexa-2,4-dienoate. CID 6438116. https://pubchem.ncbi.nlm.nih.gov/compound/6438116 View Source
- [2] PlantaeDB. Ethyl sorbate – XlogP = 1.90, AlogP = 1.68. https://plantaedb.com View Source
- [3] Flavscents / ChemSpider. Isopropyl sorbate – logP (o/w) = 2.74 (est); ACD/LogP = 2.74. https://flavscents.com View Source
- [4] Hansch C, Leo A. Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society, 1995. (LogP–membrane permeability relationship). ISBN 978-0-8412-2993-8. View Source
